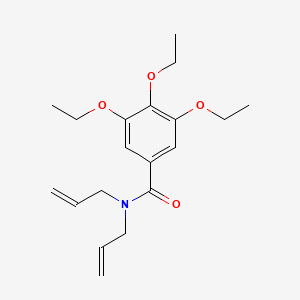
2-(4-methoxyphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 'O-methyl pyrazine' and is a derivative of pyrazine. O-methyl pyrazine has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.
作用機序
The mechanism of action of O-methyl pyrazine is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are responsible for its therapeutic effects. O-methyl pyrazine can scavenge free radicals and prevent oxidative stress-induced damage to cells. It can also inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
O-methyl pyrazine has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. Additionally, O-methyl pyrazine has been found to possess neuroprotective properties, which can help in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using O-methyl pyrazine in lab experiments is its low toxicity. O-methyl pyrazine has been found to be safe and well-tolerated in animal studies. Additionally, O-methyl pyrazine is readily available and can be easily synthesized in the lab. However, one of the limitations of using O-methyl pyrazine in lab experiments is its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on O-methyl pyrazine. One of the areas of interest is its potential use in the treatment of cancer. O-methyl pyrazine has been found to possess anti-tumor properties, and further studies are needed to explore its potential as a cancer therapeutic. Additionally, O-methyl pyrazine has been found to possess neuroprotective properties, and further studies are needed to explore its potential as a treatment for neurodegenerative diseases. Finally, further studies are needed to explore the mechanism of action of O-methyl pyrazine and its potential use in other diseases.
合成法
O-methyl pyrazine can be synthesized through various methods, including the reaction of 2,3,5,6-tetramethylpyrazine with methanol in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. Another method involves the reaction of 2,3,5,6-tetramethylpyrazine with methyl iodide in the presence of a base such as potassium carbonate.
科学的研究の応用
O-methyl pyrazine has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties, which can help in preventing oxidative stress-induced damage to cells. Additionally, O-methyl pyrazine has been found to possess anti-inflammatory properties, which can help in reducing inflammation in various diseases.
特性
IUPAC Name |
2-(4-methoxyphenyl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-10(2)16(18)14(11(3)15(9)17)12-5-7-13(19-4)8-6-12/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXUUGMKBDOZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)

![(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B5083127.png)
![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5083128.png)

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5083150.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5083167.png)
![7-(diethylamino)-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5083179.png)
![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5083192.png)
![1,4-dichloro-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5083201.png)
![N-isobutyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5083203.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5083211.png)
![ethyl 4-[2-imino-5-(2-isopropoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5083219.png)
